Praseodymium sulfate--water (2/3/8)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

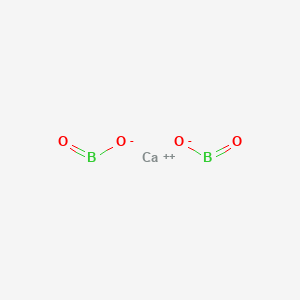

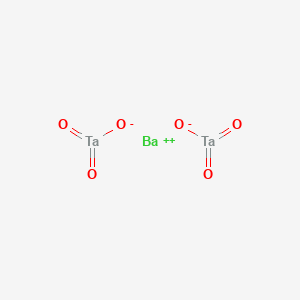

Praseodymium sulfate–water (2/3/8), also known as Praseodymium(III) sulfate octahydrate, is a chemical compound of the rare earth element praseodymium, sulfate, and water . It is an odorless whitish-green crystalline compound . The anhydrous substance readily absorbs water forming pentahydrate and octahydrate .

Synthesis Analysis

Crystals of octahydrate can be grown from a solution obtained by dissolving wet Pr2O3 powder with sulfuric acid . This procedure can be optimized by adding a few evaporation/dissolution steps involving organic chemicals .Molecular Structure Analysis

Praseodymium sulfate is crystallized in the monoclinic structure, space group C2/c, with cell parameters a = 21.6052 (4), b = 6.7237 (1) and c = 6.9777 (1) Å, β = 107.9148 (7)°, Z = 4, V = 964.48 (3) Å3 .Chemical Reactions Analysis

Praseodymium sulfate is stable under standard conditions . At elevated temperatures, it gradually loses water and becomes more whitish . Like all rare earth sulfates, its solubility decreases with temperature, a property once used to separate it from other, non-rare earth compounds .Physical And Chemical Properties Analysis

Praseodymium sulfate has a molar mass of 714.12534 g/mol for the octahydrate . It appears as a green crystalline solid . It has a density of 3.72 g/cm3 and is soluble in water . Its solubility in water is 113.0 g/L at 20 °C and 108.8 g/L at 25 °C .Wissenschaftliche Forschungsanwendungen

Recovery and Separation of Metal Ions

Praseodymium sulfate is used in the recovery and separation of metal ions. A study showed that hydrogenated Dowex 50WX8 resin could be used for the recovery and separation of Pr (III), Dy (III) and Y (III) from aqueous nitrate solutions . The maximum sorption capacity was found to be 30.0 mg/g for Pr (III) .

Crystal Structure Analysis

Praseodymium sulfate has been used in the exploration of crystal structures. It was found to crystallize in the monoclinic structure, with cell parameters a = 21.6052 (4), b = 6.7237 (1) and c = 6.9777 (1) Å, β = 107.9148 (7)°, Z = 4, V = 964.48 (3) Å .

Thermal Decomposition Studies

The kinetics of the thermal decomposition process of praseodymium sulfate octahydrate Pr2(SO4)3·8H2O has been studied . This research can provide valuable insights into the thermal stability of the compound and its potential uses in high-temperature applications.

Spectroscopic Properties

The vibrational properties of Pr2(SO4)3 were examined by Raman and Fourier-transform infrared absorption spectroscopy methods . This can help in understanding the molecular interactions and chemical bonds in the compound.

Manufacturing of High-Strength Alloys

Praseodymium, an element in praseodymium sulfate, is used in the manufacturing of high-strength alloys for aircraft engines . This suggests that praseodymium sulfate could potentially be used in similar applications.

Production of Special Glasses and Ceramics

Praseodymium is also used in the production of special glasses and ceramics . Therefore, praseodymium sulfate could be used in the production of these materials, providing them with unique properties.

Dopant in Fiber Optics and Laser Materials

Praseodymium is used as a dopant in fiber optics and laser materials . This suggests that praseodymium sulfate could potentially be used in these fields to enhance the performance of these materials.

Crystal Growth

Praseodymium sulfate can be used in the growth of crystals. Crystals of octahydrate can be grown from a solution obtained by dissolving wet Pr2O3 powder with sulfuric acid . This procedure can be optimized by adding a few evaporation/dissolution steps involving organic chemicals .

Safety and Hazards

Praseodymium sulfate–water (2/3/8) is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Wirkmechanismus

Target of Action

Praseodymium sulfate–water (2/3/8), also known as praseodymium(3+);trisulfate;octahydrate, is a compound of praseodymium, a rare earth element Praseodymium compounds have been explored for various applications, including environmental remediation and catalysis.

Mode of Action

It’s known that the compound readily absorbs water, forming pentahydrate and octahydrate . This property might play a role in its interaction with its targets.

Biochemical Pathways

Praseodymium compounds have been used in the recovery and separation of certain metal ions . This suggests that the compound may interact with biochemical pathways involving these ions.

Pharmacokinetics

It’s known that the compound is stable under standard conditions and its solubility decreases with temperature . These properties may impact its bioavailability.

Result of Action

It’s known that the compound can absorb water and change its form . This property might result in changes at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of praseodymium sulfate–water (2/3/8) can be influenced by environmental factors such as temperature and pH. For instance, the compound’s solubility decreases with temperature , which could impact its action and efficacy. Additionally, the compound is stable under standard conditions , suggesting that it may maintain its efficacy in a variety of environments.

Eigenschaften

IUPAC Name |

praseodymium(3+);trisulfate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Pr/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJXLQIGVGZNKP-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

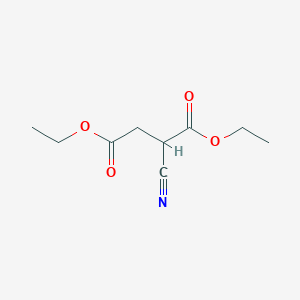

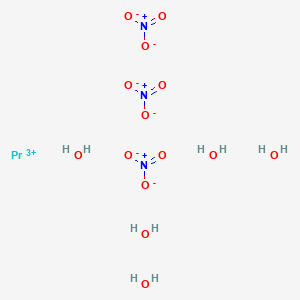

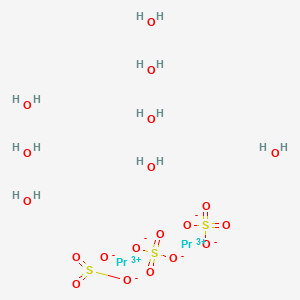

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20Pr2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648482 |

Source

|

| Record name | Praseodymium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium sulfate--water (2/3/8) | |

CAS RN |

13510-41-3 |

Source

|

| Record name | Praseodymium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.